
Ethyl trans-2-(4-chloro-3-fluoro-phenyl)cyclopropanecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl trans-2-(4-chloro-3-fluoro-phenyl)cyclopropanecarboxylate is an organic compound characterized by a cyclopropane ring substituted with a 4-chloro-3-fluoro-phenyl group and an ethyl ester group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of ethyl trans-2-(4-chloro-3-fluoro-phenyl)cyclopropanecarboxylate typically involves the cyclopropanation of a suitable precursor. One common method is the reaction of ethyl diazoacetate with 4-chloro-3-fluorostyrene in the presence of a transition metal catalyst such as rhodium or copper. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired trans isomer.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions: Ethyl trans-2-(4-chloro-3-fluoro-phenyl)cyclopropanecarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the phenyl ring, especially at the positions ortho and para to the chloro and fluoro substituents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF).
Major Products:
Oxidation: Formation of 2-(4-chloro-3-fluoro-phenyl)cyclopropanecarboxylic acid.
Reduction: Formation of ethyl trans-2-(4-chloro-3-fluoro-phenyl)cyclopropanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Ethyl trans-2-(4-chloro-3-fluoro-phenyl)cyclopropanecarboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound in drug discovery for the treatment of various diseases.
Industry: Utilized in the development of agrochemicals and materials science for the synthesis of novel polymers and coatings.
Mécanisme D'action
The mechanism of action of ethyl trans-2-(4-chloro-3-fluoro-phenyl)cyclopropanecarboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the chloro and fluoro substituents can enhance binding affinity and specificity towards certain targets, influencing pathways involved in inflammation, microbial growth, or other physiological processes.
Comparaison Avec Des Composés Similaires
- Ethyl trans-2-(4-chloro-phenyl)cyclopropanecarboxylate
- Ethyl trans-2-(4-fluoro-phenyl)cyclopropanecarboxylate
- Ethyl trans-2-(3-chloro-4-fluoro-phenyl)cyclopropanecarboxylate
Comparison: Ethyl trans-2-(4-chloro-3-fluoro-phenyl)cyclopropanecarboxylate is unique due to the presence of both chloro and fluoro substituents on the phenyl ring This dual substitution can significantly influence its chemical reactivity and biological activity compared to compounds with only one substituent
Propriétés
Formule moléculaire |
C12H12ClFO2 |
|---|---|
Poids moléculaire |
242.67 g/mol |
Nom IUPAC |
ethyl (1S,2S)-2-(4-chloro-3-fluorophenyl)cyclopropane-1-carboxylate |
InChI |
InChI=1S/C12H12ClFO2/c1-2-16-12(15)9-6-8(9)7-3-4-10(13)11(14)5-7/h3-5,8-9H,2,6H2,1H3/t8-,9+/m1/s1 |
Clé InChI |
JZJXNPDVTRTRNJ-BDAKNGLRSA-N |
SMILES isomérique |
CCOC(=O)[C@H]1C[C@@H]1C2=CC(=C(C=C2)Cl)F |
SMILES canonique |
CCOC(=O)C1CC1C2=CC(=C(C=C2)Cl)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


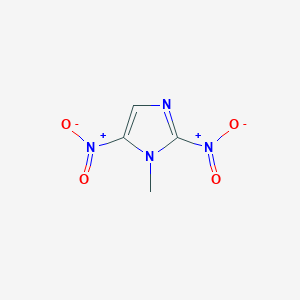
![4-[[4-(Bis(3-chloropropyl)amino)-2-chloro-phenyl]methylideneamino]-2,6-dichloro-phenol](/img/structure/B14004806.png)
![1-[Ethoxy-(sulfinylamino)phosphoryl]oxyethane](/img/structure/B14004808.png)


![Urea, 1-[2-(6-hydroxy-9H-purin-9-yl)ethyl]-3-methyl-](/img/structure/B14004818.png)
![{4-[(e)-(4-Ethylphenyl)diazenyl]phenyl}acetic acid](/img/structure/B14004823.png)
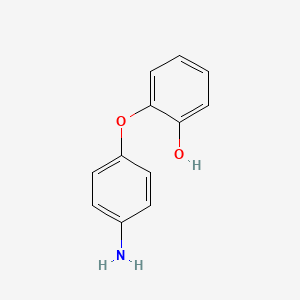
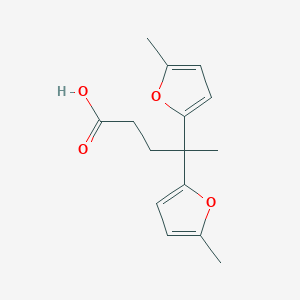
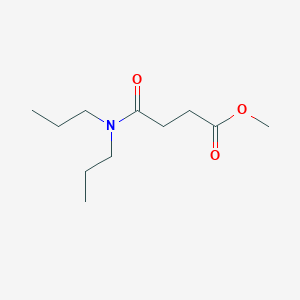

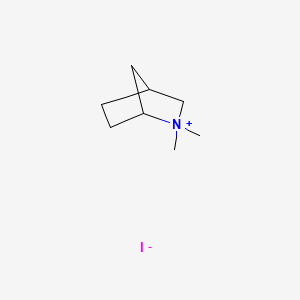
![N-[[2-Chloro-7-[[(3-nitrophenyl)hydrazinylidene]methyl]-1-phenyl-indol-3-YL]methylideneamino]-3-nitro-aniline](/img/structure/B14004860.png)
![DL-Tyrosine, 3-[bis(2-chloroethyl)amino]-O-methyl-](/img/structure/B14004870.png)
